Methyl 4-bromo-2-methoxy-5-sulfamoylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-bromo-2-methoxy-5-sulfamoylbenzoate is a chemical compound with the molecular formula C9H10BrNO5S and a molecular weight of 324.15 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-2-methoxy-5-sulfamoylbenzoate typically involves multiple steps. One common method starts with the methylation of 4-bromo-2-methoxybenzoic acid, followed by sulfonation to introduce the sulfamoyl group. The reaction conditions often require the use of reagents such as methyl iodide for methylation and chlorosulfonic acid for sulfonation .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-methoxy-5-sulfamoylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The methoxy and sulfamoyl groups can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Methyl 4-bromo-2-methoxy-5-sulfamoylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents
Mechanism of Action
The mechanism of action of Methyl 4-bromo-2-methoxy-5-sulfamoylbenzoate involves its interaction with specific molecular targets. The sulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methoxy-5-sulfamoylbenzoate
- Methyl 5-aminosulfonyl-2-methoxybenzoate
- Methyl 5-sulfamoyl-2-methoxybenzoate
Uniqueness
Methyl 4-bromo-2-methoxy-5-sulfamoylbenzoate is unique due to the presence of the bromine atom, which can be a site for further chemical modifications. This makes it a valuable intermediate in organic synthesis and drug development .
Properties
Molecular Formula |
C9H10BrNO5S |
---|---|
Molecular Weight |
324.15 g/mol |
IUPAC Name |
methyl 4-bromo-2-methoxy-5-sulfamoylbenzoate |
InChI |
InChI=1S/C9H10BrNO5S/c1-15-7-4-6(10)8(17(11,13)14)3-5(7)9(12)16-2/h3-4H,1-2H3,(H2,11,13,14) |
InChI Key |
YLMYKTNVIPVWKR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)S(=O)(=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.